molecular formula C22H17BrN4O B598407 2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile CAS No. 1201643-72-2

2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile

Cat. No. B598407
CAS RN: 1201643-72-2
M. Wt: 433.309
InChI Key: RTUILLNUVFGQRW-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .


Synthesis Analysis

The synthesis of similar compounds involves the use of various strategies . For instance, the synthesis of quinolinyl-pyrazoles involves the use of new strategies on par with the reported methods . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound .

Scientific Research Applications

Translocator Protein Ligands

A study by Cappelli et al. (2011) on the synthesis and structure-activity relationship of translocator protein ligands based on a pyrazolo[3,4-b]quinoline scaffold highlights the development of compounds related to alpidem. These compounds exhibit high affinity for the translocator protein (TSPO), indicating potential for the design of new anxiolytic and neuroprotective agents. This research contributes to expanding the chemical diversity in TSPO ligands, providing new templates and valuable data for further medicinal chemistry efforts (Cappelli et al., 2011).

Antimicrobial Agents

Raval et al. (2012) and Holla et al. (2006) explored the synthesis and antimicrobial study of new heterocyclic compounds, including derivatives of pyrazolyl-oxopropyl-quinazolin-4(3H)-one. These studies demonstrate significant biological activity against microbial strains, pointing towards the use of such derivatives in developing potential antimicrobial agents. The research underscores the importance of heterocyclic compounds in the search for new therapeutic options against infectious diseases (Raval et al., 2012); (Holla et al., 2006).

Antioxidant and Anticancer Activities

Kumar et al. (2016) synthesized novel substituted 1-amino-3-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)quinolin-2(1H)-one derivatives and evaluated their antioxidant activity and in vitro cytotoxicity against Ehrlich Ascites Carcinoma cells. This study illustrates the potential of quinoline derivatives in developing antioxidant and anticancer therapies, showcasing the compound's versatility in medicinal chemistry applications (Kumar et al., 2016).

Intermediate for Synthesis of PI3K/mTOR Inhibitors

Lei et al. (2015) discussed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile as an important intermediate in PI3K/mTOR inhibitors. The optimized synthetic method provided a pathway for developing quinoline inhibitors, highlighting the compound's role in the synthesis of therapeutics targeting cancer and other diseases (Lei et al., 2015).

properties

IUPAC Name

2-[4-(3-acetyl-8-bromopyrazolo[3,4-c]quinolin-1-yl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O/c1-13(28)27-19-11-25-18-9-8-16(23)10-17(18)20(19)21(26-27)14-4-6-15(7-5-14)22(2,3)12-24/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUILLNUVFGQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C3C=CC(=CC3=C2C(=N1)C4=CC=C(C=C4)C(C)(C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801129192
Record name 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)phenyl)-2-methylpropanenitrile

CAS RN

1201643-72-2
Record name 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201643-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Acetyl-8-bromo-3H-pyrazolo[3,4-c]quinolin-1-yl)-α,α-dimethylbenzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801129192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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